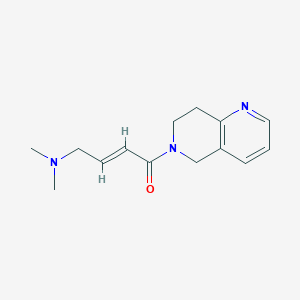

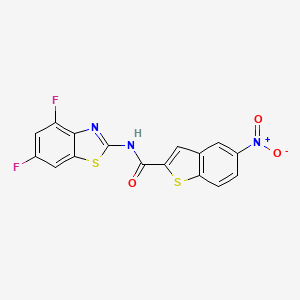

![molecular formula C10H14O3 B2961166 Methyl 6-oxospiro[2.5]octane-5-carboxylate CAS No. 2012890-04-7](/img/structure/B2961166.png)

Methyl 6-oxospiro[2.5]octane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-oxospiro[2.5]octane-5-carboxylate” is a chemical compound with the CAS Number: 2012890-04-7 . It has a molecular weight of 182.22 . The IUPAC name for this compound is “methyl 6-oxospiro[2.5]octane-5-carboxylate” and its InChI Code is 1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3 .

Molecular Structure Analysis

The InChI key for “Methyl 6-oxospiro[2.5]octane-5-carboxylate” is BFCRZRFICHHRGV-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis

“Methyl 6-oxospiro[2.5]octane-5-carboxylate” is a liquid at room temperature .Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and stereochemistry of various 1-oxa-6-heteraspiro[2.5]octanes, including the analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, have been reported. These studies provide insights into the structural correlations and stereochemical analysis of this compound family, highlighting their rarity and the unique outcomes of epoxidation reactions that lead to tertiary alcohols via unexpected ring opening mechanisms (Satyamurthy et al., 1984).

Dipeptide Synthons

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and identified as a novel class of dipeptide synthons. This compound is shown to undergo expected reactions with carboxylic acids and thioacids, proving its utility in peptide synthesis as a dipeptide building block (Suter et al., 2000).

Functionalized Derivatives Synthesis

The nucleophilic ring opening of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate led to the creation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structures are significant as they represent key sub-units in various bioactive compounds (Santos et al., 2000).

Spirocyclic Derivatives as Corrosion Inhibitors

Research on 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and its analogs has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate the importance of spirocyclic derivatives in developing green and environmentally friendly substances for industrial applications (Chafiq et al., 2020).

Safety and Hazards

The safety information for “Methyl 6-oxospiro[2.5]octane-5-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 6-oxospiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRZRFICHHRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCC1=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-oxospiro[2.5]octane-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)

![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)